[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
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Overview
Description
[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C7H7ClF3N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the following steps:
Nitration: 4-nitrotoluene is reacted with trifluoromethylsulfonic acid to obtain 4-trifluoromethyltoluene.
Reduction: 4-trifluoromethyltoluene is then reduced using hydrazine to form 4-(trifluoromethyl)phenylhydrazine.
Fluorination: The 4-(trifluoromethyl)phenylhydrazine is further reacted with a fluorinating agent to introduce the fluoro group at the 3-position, resulting in [3-fluoro-4-(trifluoromethyl)phenyl]hydrazine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products
Oxidation: Azobenzenes.
Reduction: Hydrazones.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of [3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of its targets. This can lead to various biological effects, including inhibition of enzyme activity and alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylhydrazine
- 3-fluoro-4-(trifluoromethyl)benzoic acid
- 4-fluorophenylhydrazine hydrochloride
Uniqueness
[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "3-fluoro-4-(trifluoromethyl)aniline", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 3-fluoro-4-(trifluoromethyl)aniline in ethanol, add hydrazine hydrate and hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with ethanol and dry under vacuum to obtain [3-fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride." ] } | |
CAS No. |
1801242-09-0 |
Molecular Formula |
C7H7ClF4N2 |
Molecular Weight |
230.6 |
Purity |
95 |
Origin of Product |
United States |
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